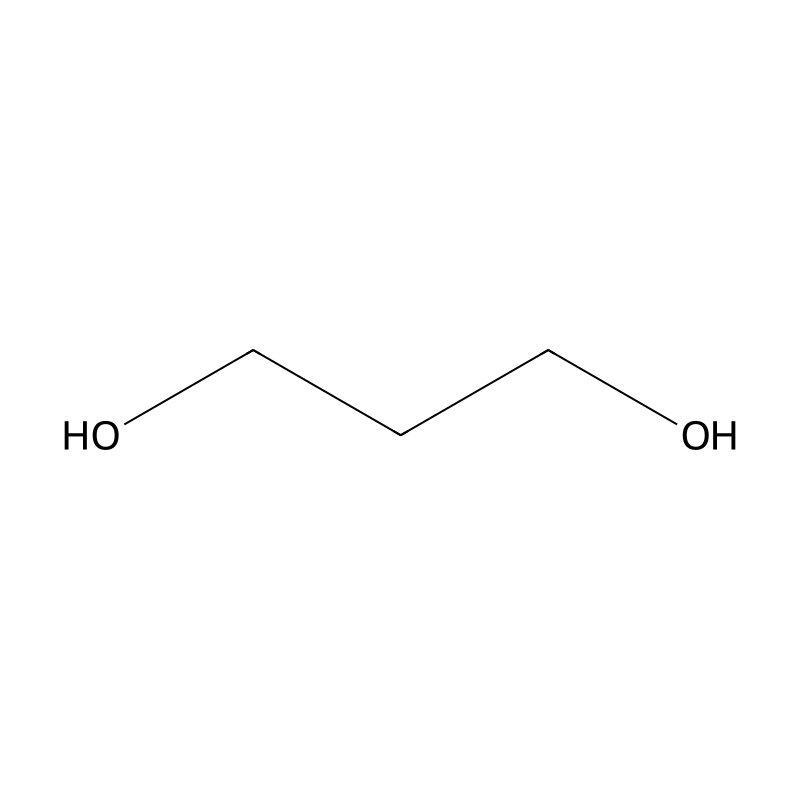

1,3-Propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethyl ether; slightly soluble in benzene

Miscible with alcohol

Synonyms

Canonical SMILES

Bio-based Production and Sustainability:

Traditionally, 1,3-PDO was derived from petroleum-based sources. However, research has focused on developing sustainable and environmentally friendly production methods. Microorganisms like engineered Escherichia coli and Lactobacillus reuteri can produce 1,3-PDO through fermentation of renewable feedstocks like glucose and glycerol [, ]. This bio-based production reduces greenhouse gas emissions and energy consumption compared to the traditional method, making it a promising approach for sustainable 1,3-PDO production.

Polymer Precursor:

1,3-PDO serves as a critical building block for various polymers, particularly polytrimethylene terephthalate (PTT). PTT is a polyester with superior properties compared to other commonly used polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) []. Research explores the use of bio-based 1,3-PDO in PTT production, leading to the development of environmentally friendly and high-performance bio-based polymers with applications in textiles, carpets, and engineering plastics [].

Other Applications:

Beyond its use in polymers, 1,3-PDO is explored for various other research applications:

- Cosmetics: Research investigates the use of 1,3-PDO as a humectant and solvent in cosmetic formulations due to its ability to attract and retain moisture [].

- Food Additives: Studies explore the potential use of 1,3-PDO as a food additive, particularly in low-calorie sweeteners and fat replacers [].

- Antifreeze: 1,3-PDO exhibits antifreeze properties, making it a potential candidate for use in various applications requiring low freezing points [].

Ongoing Research:

Research on 1,3-PDO continues to expand, exploring its potential in other areas like:

1,3-Propanediol is an organic compound with the molecular formula , characterized as a colorless, viscous liquid that is completely miscible with water. It is also known by various names, including trimethylene glycol and propane-1,3-diol. This three-carbon diol features two hydroxyl groups located at the first and third carbon atoms, making it a valuable building block in the synthesis of polymers and other chemical products .

1,3-Propanediol is primarily utilized in the production of polytrimethylene terephthalate, a polymer used in textiles and plastics. Its unique properties allow it to serve as a solvent, antifreeze, and component in coatings and adhesives . The compound is recognized for its potential to be produced from renewable resources, which has garnered attention for its environmental benefits compared to traditional petrochemical-derived methods .

The mechanism of action of PDO depends on the specific application. Here are two relevant examples:

- As an antifreeze: PDO can act as a cryoprotectant by lowering the freezing point of solutions and preventing ice crystal formation. The mechanism involves hydrogen bonding between the hydroxyl groups of PDO and water molecules, disrupting the water's crystal lattice formation [].

- In cosmetics: PDO functions as a humectant, attracting and retaining water in the skin. This helps maintain skin hydration and improve its appearance [].

Note

More specific mechanisms of action might be available depending on the research area where PDO is being investigated.

- PDO is generally considered safe for most applications. It is GRAS (Generally Recognized As Safe) certified by the FDA for use in food additives.

- Inhalation toxicity studies suggest low hazard potential at relevant exposure levels.

- However, as with any chemical, it's important to handle PDO with care. It can be slightly irritating to the skin and eyes. Safety data sheets (SDS) should be consulted before handling PDO in a laboratory setting [].

Another important reaction involves the formation of 1,3-dioxane when reacted with acetone. The general reaction can be summarized as follows:

This indicates the versatility of 1,3-propanediol in forming various chemical compounds through reactions with other organic molecules .

Research indicates that 1,3-propanediol exhibits low toxicity and does not pose significant hazards via inhalation or skin exposure. Its safety profile makes it suitable for various applications in food and pharmaceuticals. Additionally, it has been studied for its potential biological activity, including antimicrobial properties against certain bacteria .

Moreover, certain microorganisms can metabolize 1,3-propanediol, suggesting potential applications in biotechnological processes and as a substrate for microbial fermentation .

1,3-Propanediol can be synthesized through several methods:

- Hydration of Acrolein: This traditional method involves the hydration of acrolein (a toxic petrochemical) to produce 1,3-propanediol.

- Hydroformylation of Ethylene Oxide: Ethylene oxide undergoes hydroformylation to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield 1,3-propanediol.

- Biotechnological Processes: Microbial fermentation using genetically modified strains of Escherichia coli or other bacteria like Clostridium diolis can convert renewable feedstocks such as glucose or glycerol into 1,3-propanediol. This method has been noted for its lower energy consumption compared to traditional processes .

The applications of 1,3-propanediol are diverse:

- Polymer Production: It serves as a key ingredient in producing polytrimethylene terephthalate and polyurethanes.

- Solvent: Due to its miscibility with water and other organic solvents, it is used in various formulations.

- Antifreeze: Its low freezing point makes it suitable for use in antifreeze formulations.

- Cosmetics and Personal Care: It is often included in cosmetic products due to its moisturizing properties .

Interaction studies involving 1,3-propanediol have focused on its reactivity with various substances. For instance:

- Catalyst Interactions: Research has explored how different catalysts affect the hydrogenolysis of glycerol to enhance the yield of 1,3-propanediol. Studies have shown that catalyst composition significantly influences reaction pathways and product distribution .

- Microbial Interactions: The ability of specific microorganisms to metabolize 1,3-propanediol suggests potential interactions that could be harnessed for bioproduction processes .

Several compounds share structural similarities with 1,3-propanediol but differ in their properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Propanediol | C₃H₈O₂ | Has hydroxyl groups on the first and second carbons; used as a solvent and antifreeze. |

| Ethylene Glycol | C₂H₆O₂ | A two-carbon diol widely used in antifreeze; more toxic than 1,3-propanediol. |

| Glycerol | C₃H₈O₃ | A three-carbon triol; used in food products and pharmaceuticals; more viscous than 1,3-propanediol. |

| Butylene Glycol | C₄H₁₀O₂ | A four-carbon diol; used in cosmetics and personal care products; has different physical properties. |

The uniqueness of 1,3-propanediol lies in its ability to be produced from renewable resources and its application as a building block for biodegradable polymers . Its lower toxicity compared to similar compounds enhances its appeal for use in consumer products.

Metabolic engineering approaches for glycerol-to-1,3-propanediol conversion have focused on optimizing the natural fermentation pathway while addressing key bottlenecks in cofactor regeneration and metabolic flux distribution. Engineering efforts have primarily targeted Escherichia coli and other microbial hosts to enhance their capacity for efficient glycerol utilization and 1,3-propanediol biosynthesis. The fundamental challenge in this bioconversion lies in maintaining optimal nicotinamide adenine dinucleotide phosphate regeneration while maximizing carbon flux toward the target product.

Recent metabolic engineering strategies have demonstrated remarkable improvements in production efficiency through systematic pathway optimization. One notable approach involved the introduction of heterologous nicotinamide adenine dinucleotide phosphate-dependent glyceraldehyde-3-phosphate dehydrogenase pathway, with fine-tuned expression levels achieved through specific 5'-untranslated regions. This engineering strategy successfully balanced carbon flux distribution between nicotinamide adenine dinucleotide phosphate regeneration and 1,3-propanediol biosynthesis pathways. Additionally, glucose supplementation to the medium promoted glycerol utilization and enhanced cell growth, leading to improved overall production performance.

Substrate Transport System Optimization

Advanced metabolic engineering strategies have addressed substrate utilization efficiency through targeted modifications of transport systems. The construction of engineered Escherichia coli strain JA11 involved destroying the phosphoenolpyruvate-dependent glucose transport system while strengthening the adenosine triphosphate-dependent transport system. This modification elevated glycerol utilization in the presence of glucose, addressing the challenge of substrate preference that typically limits glycerol consumption. Subsequent optimization of nitrogen sources further enhanced 1,3-propanediol production, demonstrating the importance of comprehensive media optimization in metabolic engineering approaches.

Cofactor Engineering and Redox Balance

The optimization of cofactor regeneration represents a critical aspect of metabolic engineering for 1,3-propanediol production. Novel strategies have coupled 1,3-propanediol synthesis with glutamate production to achieve effective cofactor regeneration. This approach leverages the excess reduced nicotinamide adenine dinucleotide generated during glutamate fermentation by Corynebacterium glutamicum, creating a balanced redox system that supports efficient 1,3-propanediol biosynthesis. The implementation of this coupled system achieved yields approaching 1.0 mol/mol glycerol, representing a significant improvement over traditional single-pathway approaches.

The acrolein hydration-hydrogenation pathway represents one of the most established industrial routes for 1,3-propanediol production, commonly known as the Degussa process [1] [2]. This two-step methodology involves the initial hydration of acrolein to form 3-hydroxypropanal, followed by catalytic hydrogenation to yield 1,3-propanediol [3].

Process Optimization Strategies

The hydration step is typically conducted under weakly acidic conditions in aqueous solutions containing approximately 20% acrolein concentration [3]. Higher acrolein concentrations tend to promote undesired by-product formation through reactions between acrolein and hydroxypropanal intermediates [3]. Research has demonstrated that maintaining optimal acrolein concentrations is crucial for maximizing selectivity toward 3-hydroxypropanal formation [4].

Temperature optimization studies have shown that complete glycerol conversion and high acrolein selectivity are achievable through careful parameter control [4]. The statistical program Design Expert has been successfully employed for optimization and process development, enabling systematic investigation of temperature, acrolein concentration, feed flow rates, and oxygen flow parameters [4].

Hydrogenation Process Enhancement

The hydrogenation of 3-hydroxypropanal can be performed in both aqueous and organic phases [3]. The preferred technique involves extracting the aldehyde into an organic solvent, particularly 2-methylpropanol, followed by hydrogenation to yield the diol [3]. Raney nickel catalysts are employed under pressure in the aqueous phase, while nickel-supported catalysts are utilized at 2-4 megapascals and 110-150 degrees Celsius in the organic phase [3].

Recent advances have focused on catalyst purification to extend hydrogenation catalyst service life [5]. Treatment of aqueous 3-hydroxypropanal feeds with purifying agents prior to hydrogenation significantly improves both performance and lifetime of hydrogenation catalysts [5]. Purifying carbons, particularly activated carbons employed as decolorizing agents, have shown the most promising results in enhancing initial catalyst activity [5].

By-Product Management and Yield Optimization

The traditional acrolein route achieves relatively modest yields, with approximately 45% of desired product formation [3]. Alternative techniques have been explored, including hydroformylation of ethylene oxide followed by hydrogenation, which yields 1,3-propanediol in good yield (92%), although high catalyst concentrations and large solvent excesses render this process economically unfavorable [3].

Two-stage hydrogenation processes have been developed to minimize by-product formation [5]. The first stage operates at 30-80 degrees Celsius to achieve 50-95% 3-hydroxypropanal conversion, followed by continuation at 100-180 degrees Celsius to reach substantially complete conversion [5]. This approach reduces residual carbonyl content, expressed as propanal, to below 500 parts per million [5].

Performance Characteristics and Limitations

The acrolein hydration route faces several operational challenges, including catalyst deactivation due to impurities in the aqueous 3-hydroxypropanal feed [5]. Deactivation is believed to result from adverse interactions between feed impurities and hydrogenation catalysts [5]. Additionally, distillative separation of 1,3-propanediol becomes increasingly difficult due to residual 3-hydroxypropanal and secondary products, which may react to form acetals such as 2-(2'-hydroxyethyl)-1,3-dioxane with boiling points similar to 1,3-propanediol [5].

Cross-Aldol Condensation Approaches Using Formaldehyde and Acetaldehyde

Cross-aldol condensation reactions between formaldehyde and acetaldehyde represent an innovative synthetic approach for 1,3-propanediol production through 3-hydroxypropanal intermediate formation [1] [2]. This methodology offers potential advantages over traditional acrolein-based routes through direct carbon-carbon bond formation mechanisms [6].

Reaction Mechanism and Pathway Development

The cross-aldol reaction proceeds through nucleophilic addition of acetaldehyde enolate to formaldehyde carbonyl carbon, forming 3-hydroxypropanal as the primary product [7] [8]. The reaction requires dilute alkali conditions, typically employing sodium hydroxide or potassium hydroxide as base catalysts [7]. The mechanistic pathway involves hydrogen abstraction from acetaldehyde to generate enolate intermediates, which subsequently attack formaldehyde to produce the three-carbon aldol product [8].

Acetaldehyde participates effectively in aldol condensation due to the presence of three alpha hydrogens attached to the carbon adjacent to the carbonyl group [8]. These alpha hydrogens enable enolate ion formation through base-catalyzed deprotonation, creating resonance-stabilized intermediates essential for nucleophilic attack [8]. In contrast, formaldehyde lacks alpha hydrogens, preventing self-condensation but allowing participation as an electrophilic partner [8].

Catalytic System Development

Magnesium-based catalysts supported on silica have demonstrated superior performance in cross-aldol condensation reactions [9] [6]. The 5% magnesium/silica catalyst showed optimal activity in terms of yield and selectivity due to suitable basic and acidic site densities [9] [6]. Addition of manganese to the magnesium/silica system resulted in dispersion of weak basic sites while maintaining strong basic sites, sustaining high acetaldehyde conversion rates [9] [6].

Sol-gel preparation methods have been employed to synthesize magnesium/silica and transition metal-modified magnesium/silica catalysts [9] [6]. Characterization through X-ray diffraction, Brunauer-Emmett-Teller surface area analysis, transmission electron microscopy, and temperature-programmed desorption of ammonia and carbon dioxide confirmed optimal catalyst properties [9] [6].

Process Performance and Selectivity

The 1-manganese-5% magnesium/silica catalyst demonstrated enhanced 3-hydroxypropanal selectivity through increased weak acidic site concentrations [9] [6]. Reaction kinetic analysis revealed that cross-aldol reactions between formaldehyde and acetaldehyde proceed more readily than acetaldehyde self-aldol condensation, favoring desired product formation [9] [6].

Subsequent hydrogenation of 3-hydroxypropanal to 1,3-propanediol has been successfully accomplished using Raney nickel catalysts, achieving over 90% 3-hydroxypropanal conversion and 1,3-propanediol selectivity [9] [6]. This two-step approach provides a viable alternative pathway for 1,3-propanediol synthesis from readily available aldehyde precursors.

Thermodynamic and Kinetic Considerations

The cross-aldol condensation approach benefits from favorable thermodynamics due to the high reactivity of formaldehyde as an electrophile and the relative stability of the resulting 3-hydroxypropanal product [6]. The absence of competing formaldehyde self-condensation reactions enhances selectivity toward the desired cross-coupling product [8].

Temperature and concentration optimization studies have established optimal reaction conditions for maximizing both conversion and selectivity [6]. The liquid-phase nature of the reaction facilitates heat transfer and mass transport, contributing to improved reaction control compared to gas-phase alternatives.

Heterogeneous Catalyst Development for Selective Hydrogenolysis of Glycerol

Heterogeneous catalytic hydrogenolysis of glycerol represents a promising sustainable route for 1,3-propanediol production, utilizing renewable biodiesel-derived glycerol as feedstock [10] [11]. This approach requires specialized catalyst systems capable of selective secondary carbon-oxygen bond cleavage while minimizing primary hydrogenolysis to 1,2-propanediol [12] [13].

Platinum-Tungsten Catalyst Systems

Platinum-tungsten oxide catalysts supported on aluminum-based materials have emerged as particularly effective systems for selective 1,3-propanediol formation [10] [14]. The bifunctional nature of these catalysts combines hydrogen activation capabilities of platinum with acidic properties provided by tungsten oxide species [14] [15].

Recent investigations of platinum-tungsten oxide/silica-bonded alumina-15 catalysts demonstrated unprecedented activity for selective 1,3-propanediol formation via glycerol hydrogenolysis [14]. The optimal 2% platinum-10% tungsten oxide/silica-bonded alumina-15 catalyst achieved 86% glycerol conversion with 42% 1,3-propanediol selectivity under optimized conditions [14].

Catalyst Characterization and Structure-Activity Relationships

X-ray diffraction, ammonia temperature-programmed desorption, pyridine infrared spectroscopy, carbon monoxide chemisorption, temperature-programmed reduction, transmission electron microscopy, and surface area measurements have provided comprehensive catalyst characterization [14] [15]. Brønsted acid sites formed through tungsten oxide addition enhance selective 1,3-propanediol formation [14].

The tungsten oxide to aluminum oxide ratio significantly influences catalytic activity and selectivity [15]. Platinum-loaded tungsten oxide-aluminum oxide-silica oxide catalysts with tungsten oxide to aluminum oxide ratios of 2 demonstrated optimal Brønsted acidity, contributing to 1,3-propanediol selectivity approaching 56% at 48% glycerol conversion [15]. Space-time yields for 1,3-propanediol reached 18.34 grams per gram platinum per hour under optimized conditions [15].

Alternative Catalyst Formulations

Sulfuric acid-activated montmorillonite clay-supported platinum nanoparticles have shown promise as solid acid catalysts for selective 1,3-propanediol production [11]. The 2% platinum/sulfuric acid-montmorillonite catalyst exhibited superior activity with 62% 1,3-propanediol selectivity at 94% glycerol conversion under ambient pressure conditions [11].

Iridium-rhenium oxide catalyst systems represent another effective approach for glycerol hydrogenolysis [10]. These catalysts demonstrate comparable performance to platinum-tungsten systems while offering potential cost advantages through reduced noble metal requirements.

Performance Data and Optimization Parameters

| Catalyst System | Glycerol Conversion (%) | 1,3-Propanediol Selectivity (%) | Operating Conditions |

|---|---|---|---|

| 2% Pt-10% WO₃/SBA-15 | 86 | 42 | Vapor phase, atmospheric pressure [14] |

| 2% Pt/WAlSi (WO₃/Al₂O₃ = 2) | 48 | 56 | Batch reactor, optimized [15] |

| 2% Pt/S-MMT | 94 | 62 | Fixed bed, ambient pressure [11] |

| 3% W-10% Ni/CeO₂ | 72 | 33 | Autoclave, 230°C, 20 bar [16] |

Reaction Mechanism and Pathway Analysis

The hydrogenolysis mechanism involves initial glycerol dehydration to 3-hydroxypropanal on acidic sites, followed by rapid hydrogenation on metallic sites [12]. Computational studies using artificial intelligence frameworks have revealed that 1,3-propanediol formation requires strong acidic conditions and high surface hydrogen coverage through hydrogenation-dehydration pathways [13].

Surface-mediated enol-keto tautomeric resonance plays a crucial role in facilitating secondary carbon-oxygen bond breaking, directing selectivity toward 1,3-propanediol formation over the thermodynamically favored 1,2-propanediol pathway [13]. The complex reaction network involves 420 reaction intermediates and 2467 elementary reactions, highlighting the importance of catalyst design for selective product formation [13].

Process Engineering and Scale-Up Considerations

Continuous operation in fixed-bed reactors has demonstrated the feasibility of glycerol hydrogenolysis for industrial 1,3-propanediol production [11] [16]. Catalyst stability studies indicate acceptable performance over extended operation periods, with gradual deactivation attributed to sintering and leaching phenomena [16].

Temperature effects significantly influence product distribution, with optimal conditions typically ranging from 200-250 degrees Celsius [16]. Higher temperatures promote over-hydrogenolysis to undesired products, while lower temperatures result in insufficient activity for practical conversion rates.

Electro-Fermentation Techniques for Redox Balancing in 1,3-Propanediol Production

Electro-fermentation represents an innovative bioprocess technology that actively regulates bacterial redox states through electrode-mediated electron transfer, offering significant potential for enhancing 1,3-propanediol production yields and productivity [17] [18]. This approach addresses fundamental limitations in conventional fermentation processes related to cofactor regeneration and metabolic flux distribution [19] [20].

Fundamental Principles and Mechanisms

Electro-fermentation systems integrate traditional fermentation with electrochemistry through imposed electrical fields that influence microbial metabolism in either reductive or oxidative directions [19]. The bioconversion of glycerol to 1,3-propanediol requires additional reducing energy under anoxic conditions, making cathode-based electron supply particularly beneficial [17].

Cathode-based conversion of glycerol to 1,3-propanediol using Klebsiella pneumoniae L17 with various electron shuttles demonstrated significant enhancements over conventional fermentation [17]. External potential application of -0.9 volts versus silver/silver chloride to the cathode increased 1,3-propanediol production to 35.5 ± 3.1 millimolar compared to 23.7 ± 2.4 millimolar in non-bioelectrochemical systems when 100 micromolar neutral red was employed [17].

Electron Shuttle Systems and Mediator Selection

Three primary electron shuttles have been investigated for 1,3-propanediol electro-fermentation: 2-hydroxy-1,4-naphthoquinone, neutral red, and hydroquinone [17]. Neutral red demonstrated optimal performance as an electron mediator, facilitating efficient electron transfer between the electrode surface and microbial cells [17].

The selection of appropriate electron shuttles significantly influences both electron transfer efficiency and metabolic pathway regulation [17]. Mediator concentrations must be carefully optimized to maximize beneficial effects while avoiding potential toxicity to fermentative microorganisms.

Metabolic Engineering Integration

Homologous overexpression of glycerol dehydratase and 1,3-propanediol oxidoreductase enzymes synergistically enhanced 1,3-propanediol conversion to 39.3 ± 0.8 millimolar under cathode-driven fermentation [17]. This metabolic engineering approach combined with electrochemical enhancement demonstrates the potential for multi-faceted process improvement strategies.

Stoichiometric metabolic flux analysis and transcriptional studies indicated significant shifts in carbon flux toward the glycerol reductive pathway under electrochemical conditions [17]. Small current uptake (0.23 millimoles of electrons) caused substantial metabolic flux changes with concomitant increases in 1,3-propanediol production, suggesting high efficiency of electrochemical intervention [17].

Mixed-Culture Systems and Population Dynamics

Mixed-culture electro-fermentation of glycerol has demonstrated altered microbial community structures and metabolic patterns compared to standard fermentation [21] [20]. Electro-fermenting microbial communities showed improved efficiency for 1,3-propanediol production with yield improvements of 10% compared to fermentation controls [21] [20].

Pre-colonization of working electrodes with Geobacter sulfurreducens before electro-fermentation resulted in more significant microbial population shifts [20]. The electro-fermentation efficiency, defined as the ratio of electrical contribution to product formation, remained below 0.004, indicating that improvements resulted primarily from indirect metabolic effects rather than direct bioelectrosynthesis [20].

Performance Enhancement and Yield Optimization

Carbon yield basis improvements from 24.8% without current to 50.1% with polarized biocathode at -0.9 volts versus standard hydrogen electrode have been achieved in mixed population systems [22]. Flux analysis indicated successful integration of reductive current into glycerol metabolism, redirecting carbon flow from propionate fermentation toward 1,3-propanediol production [22].

| System Configuration | 1,3-Propanediol Yield | Current Conditions | Improvement Factor |

|---|---|---|---|

| Conventional fermentation | 24.8% (carbon basis) | No current applied | Baseline [22] |

| Cathode polarization | 50.1% (carbon basis) | -0.9 V vs SHE | 2.0× enhancement [22] |

| Hydrogen supply | 37.7% (carbon basis) | External H₂ addition | 1.5× enhancement [22] |

| Mixed culture EF | 0.54 mol/mol glycerol | -900 mV vs SCE | 1.1× improvement [20] |

The complexity of 1,3-propanediol fermentation broths necessitates sophisticated separation strategies that can effectively differentiate between structurally similar compounds while maintaining high recovery yields. Contemporary research has identified several breakthrough approaches that demonstrate superior performance compared to conventional separation methods [1] [2] [3].

Ion Exchange Chromatography Systems

Recent developments in ion exchange resin technologies have shown remarkable effectiveness for 1,3-propanediol separation from complex fermentation matrices. Polystyrene sulfonate type cation exchange resins cross-linked with divinylbenzene demonstrate optimal performance when operated in hydrogen ion form, achieving separation efficiencies of 89% with overall recovery yields of 75.47% [4] [5]. The resin bed configuration utilizing particle sizes between 40-75 micrometers provides enhanced mass transfer characteristics while maintaining acceptable pressure drop profiles [4].

The calcium ion form of cation exchange resins exhibits exceptional selectivity for 1,3-propanediol separation from glycerol and 2,3-butanediol mixtures. Elution curve analysis reveals well-separated peaks indicating effective chromatographic resolution. The separation mechanism operates through differential affinity interactions, where 1,3-propanediol forms stronger steric bonds with the cationic resin matrix compared to other polyols present in the fermentation broth [4] [6].

Aqueous Two-Phase Extraction Systems

Aqueous two-phase systems utilizing hydrophilic alcohols and potassium phosphate salts represent an environmentally sustainable alternative for primary separation operations. Methanol and ethanol-based systems with potassium dihydrogen phosphate demonstrate extraction efficiencies exceeding 90% [7]. The extraction efficiency correlates directly with alcohol polarity, where higher polarity solvents exhibit enhanced hydrogen bonding interactions with 1,3-propanediol molecules [7].

System optimization studies indicate that extraction efficiency remains independent of initial 1,3-propanediol concentration, suggesting robust performance across varying fermentation productivities. Economic analysis demonstrates that single extraction steps using methanol or ethanol concentrations above 50% weight percentage provide viable primary separation for industrial implementation [7].

Ionic Liquid Extraction Technologies

Advanced molecular dynamics simulations combined with Conductor-like Screening Model for Real Solvents Segment Activity Coefficient calculations have identified optimal ionic liquid formulations for 1,3-propanediol extraction. 1-butyl-3-methylimidazolium thiocyanate demonstrates superior performance with selectivity values approaching 29 and distribution coefficients of 4.52 [8] [9]. The thiocyanate anion exhibits enhanced coordination properties, forming an average of 1.639 hydrogen bonds per molecule with 1,3-propanediol, significantly higher than non-coordinating anions [8] [9].

Imidazolium-based ionic liquids with trifluoromethanesulfonate anions also demonstrate excellent extraction characteristics, particularly in ternary systems containing water and competing polyols. The enhanced selectivity results from specific molecular interactions that favor 1,3-propanediol over structurally similar compounds present in fermentation broths [8] [9].

Membrane-Based Pre-Concentration Systems and Salinity Challenges

Membrane technologies for 1,3-propanediol processing must address the dual challenges of effective biomass separation and salt management in high-ionic-strength fermentation broths. Recent advances in ceramic membrane materials and process optimization have demonstrated significant improvements in flux stability and fouling resistance [3] [10] [11].

Ceramic Ultrafiltration Performance Optimization

Ceramic fine ultrafiltration membranes with molecular weight cutoffs of 450 Daltons provide exceptional performance for 1,3-propanediol fermentation broth clarification. Optimal operating conditions require transmembrane pressures of 0.4 megapascals and feed flow rates of 400 cubic decimeters per hour [3]. These conditions ensure maximum permeate flux while maintaining long-term stability essential for continuous operation.

pH optimization studies reveal that fermentation broth adjustment to pH 9.4 provides the most favorable conditions for membrane performance. This alkaline environment modifies protein conformation and reduces fouling propensity through electrostatic repulsion mechanisms. The elevated pH also enhances the effectiveness of subsequent alkaline cleaning procedures [3] [10].

Fouling Prevention and Control Strategies

Membrane fouling represents the primary operational challenge in 1,3-propanediol processing systems. Research demonstrates that increasing medium pH from 7.0 to 8.5 results in steady-state permeate flux improvements from 25 to 68 liters per square meter per hour [11]. This enhancement results from reduced protein aggregation and minimized cake layer formation on membrane surfaces.

Sodium hydroxide solutions at 1% concentration provide effective fouling control while offering the additional benefit of pH stabilization for fermentation processes. The dual functionality of cleaning agent and pH modifier reduces overall chemical consumption and waste generation. Cleaning cycle optimization shows that 1% sodium hydroxide can be successfully recycled multiple times for both membrane cleaning and broth pH control [11] [12].

Salinity Management in High-Salt Environments

High-salt fermentation broths present unique challenges for membrane-based separation systems. Ceramic membranes with 8 kilodalton molecular weight cutoffs demonstrate stable performance in high-ionic-strength environments while maintaining effective biomass rejection rates exceeding 99% [11]. The ceramic material composition provides enhanced chemical resistance and thermal stability required for aggressive cleaning protocols.

Salt precipitation prevention during membrane processing requires careful control of solution supersaturation levels. Process modifications including temperature control and staged concentration help maintain salt solubility while achieving desired concentration factors. Feed pretreatment with selective salt removal can reduce membrane scaling propensity without affecting 1,3-propanediol recovery [11].

Vacuum Distillation with Phase Modification Agents for High-Purity Recovery

Vacuum distillation represents the final purification step for achieving polymer-grade 1,3-propanediol quality. However, conventional distillation approaches encounter significant challenges including salt precipitation, ester formation, and heat transfer degradation. Phase modification agents have emerged as critical enablers for high-efficiency vacuum distillation operations [1] [13] [14].

Glycerol as Supporting Agent Technology

Glycerol addition during vacuum distillation serves as an innovative phase modification agent that addresses multiple operational challenges simultaneously. Continuous glycerol flow maintains inorganic salts in suspension, preventing precipitation and subsequent heat transfer deterioration. The heavy solvent properties of glycerol ensure effective salt mobilization while facilitating organic acid separation from the product stream [1] [14].

Process implementation requires glycerol addition rates calculated to maintain salt suspension without excessive product dilution. Glycerol regeneration systems enable economic operation through solvent recovery and recycling. The supporting agent approach achieves 1,3-propanediol purities of 99.63% with overall recovery yields of 76%, representing significant improvements over conventional distillation methods [1] [14].

Alkaline Hydrolysis for Ester Elimination

Formation of 1,3-propanediol esters with acetic acid and butyric acid during vacuum heating represents a major yield loss mechanism and purity limitation. Four distinct ester types form under thermal conditions, reducing product purity below 80% without intervention. Alkaline hydrolysis using 2% weight percentage sodium hydroxide in 20% weight percentage water achieves greater than 99% ester reduction [1] [14].

The hydrolysis reaction conveniently regenerates free 1,3-propanediol while converting organic acid esters to sodium salts. This transformation prevents ester reformation during subsequent distillation and increases overall yield by 7%. The process represents the first reported systematic approach to ester management in 1,3-propanediol purification [1] [14].

Heat Transfer Optimization Strategies

Advanced heat integration strategies can reduce energy consumption in vacuum distillation systems by up to 64% compared to conventional column designs. Heat exchanger networks utilizing pinch analysis principles enable internal heat recovery between vapor and liquid streams despite small temperature driving forces [15]. Implementation requires heat exchange areas up to 0.21 square meters per mole of feed stream but provides substantial operating cost reductions [15].

Temperature control strategies must balance energy efficiency with product quality requirements. Lower distillation temperatures reduce thermal decomposition and ester formation but require enhanced vacuum systems. Heat pump-assisted vacuum distillation configurations provide improved energy integration while maintaining product specifications [16].

Crystallization Control in Mixed Alcohol-Water-Glycerol Systems

The management of crystallization phenomena in complex 1,3-propanediol systems requires sophisticated understanding of multicomponent phase equilibria and nucleation kinetics. Mixed alcohol-water-glycerol systems exhibit complex crystallization behavior that significantly impacts separation efficiency and product quality [17] [18] [19].

Thermodynamic Analysis of Ternary Systems

Comprehensive thermodynamic modeling using Non-Random Two-Liquid activity coefficient models enables prediction of crystallization behavior in water-1,3-propanediol-glycerol systems. Flash evaporation at 0.3 bar pressure and 193.29°C achieves effective water recovery at 99.85 molar percentage purity while producing concentrated streams containing 48.31 molar percentage 1,3-propanediol and 51.69 molar percentage glycerol [17] [18].

The separation strategy utilizes differential volatility to achieve primary fractionation followed by specialized distillation for final purification. Minimum reflux ratio calculations indicate optimal energy utilization at twice the minimum reflux requirement, providing 24 theoretical stages for effective separation [17] [18].

pH Control for Crystallization Management

Systematic studies of salt effects on crystallization behavior reveal that ammonium sulfate exhibits the most detrimental impact on product quality through pH reduction and chromophoric reaction facilitation. Alkaline pH adjustment effectively reduces distillate color formation while maintaining high recovery yields for both 1,3-propanediol and 2,3-butanediol co-products [19] [20].

Scraped thin-film evaporation provides effective desalination while minimizing thermal exposure time. High pH conditions reduce acetic acid concentration in distillate streams, improving product quality for polymerization applications. The strategy demonstrates particular promise for industrial-scale implementation due to robust performance and reduced complexity [19] [20].

Salt Precipitation Prevention Methods

Innovative approaches to salt precipitation control include glycerol suspension systems that maintain salt mobility during thermal processing. Continuous glycerol circulation prevents salt crystallization while enabling effective heat transfer. Ammonium salt liberation as ammonia gas under vacuum conditions provides additional separation benefits while reducing salt loading [1] [14].

Electrodialysis pretreatment can reduce salt input to downstream processing while maintaining fermentation performance. Alternative approaches include ion exclusion chromatography for organic-inorganic salt separation followed by specialized crystallization control methods. Process selection depends on specific fermentation characteristics and economic optimization criteria [21] [22].

Process Integration and Economic Considerations

Economic analysis of downstream processing alternatives reveals that aqueous two-phase extraction provides the most cost-effective approach at 14,201 RMB per metric ton (approximately 2,207 USD per metric ton), compared to alcohol precipitation at 14,793 RMB per metric ton and electrodialysis at 14,345 RMB per metric ton [23]. Raw material costs represent 62-65% of total production expenses, with glycerol pricing identified as the critical economic factor affecting process viability [23].

Process intensification through membrane bioreactor integration with advanced downstream processing shows promise for reducing overall costs while improving product quality. The combination of ceramic ultrafiltration with optimized distillation sequences provides pathway toward economically viable industrial implementation. Energy integration strategies and waste minimization approaches further enhance process economics while maintaining environmental sustainability [11] [16].

Physical Description

Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Taste

Density

LogP

log Kow = -1.04

Melting Point

UNII

Related CAS

345260-48-2

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 430 of 472 companies (only ~ 8.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Vapor Pressure

0.0441 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Methods of Manufacturing

Prepared by reduction of ethyl glycidate with lithium aluminum hydride.

General Manufacturing Information

1,3-Propanediol: ACTIVE

Analytic Laboratory Methods

Intoxications with the antifreeze constituent ethylene glycol (EG) occur infrequently, but may be fatal if not recognized and treated promptly. The aim of the present work was to develop an analytical method for rapid diagnosis of EG poisoning and for monitoring EG removal by hemodialysis. EG was measured by gas chromatography upon direct injection of serum or urine samples (50 microL diluted in 200 microL of distilled water containing 2,3-butanediol as internal standard). A 2-m x 2-mm glass column with Chromosorb 101 (80/100 mesh) separates these glycols within four minutes at 200 degrees C, using nitrogen as the carrier gas. The glycols 1,2- and 1,3-propanediol were separated from EG and the internal standard. Acetone, methanol, and isopropanol did not interfere with the analysis. The limit of quantitation of EG was close to 0.5 mM. Because no derivatization, extraction, or concentration procedures were necessary, EG may be determined quantitatively within 30 min, allowing for monitoring of hemodialysis, which should be performed for 15 hr in severe cases. The diagnosis of ethylene glycol intoxication in a late stage may be secured by analysis of urine collected on admission.

A liquid chromatography coupled with electrospray tandem mass spectrometry method was developed for the analysis of ethylene glycol, diethylene glycol, triethylene glycol, 1,4-butanediol, 1,2-butanediol, 2,3-butanediol, 1,2-propanediol and 1,3-propanediol, in serum after a Schotten-Baumann derivatization by benzoyl chloride. Usual validation parameters were tested: linearity, repeatability and intermediate precision, limits of detection and quantification, carry over and ion suppression. Limits of detection were between 0.18 and 1.1 mg/L, and limits of quantification were between 0.4 and 2.3 mg/L. Separation of isomers was possible either chromatographically or by selecting specific multiple reaction monitoring transitions. This method could be a useful tool in case of suspected intoxication with antifreeze agents, solvents, dietary supplements or some medical drug compounds.

LC/MS/MS analyses.